Hederagenin methyl ester
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Overview
Description
Hederagenin methyl ester is a derivative of hederagenin, a pentacyclic triterpenoid compound isolated from various medicinal plants. Hederagenin itself is known for its wide range of pharmacological activities, including antitumor, anti-inflammatory, antidepressant, anti-neurodegenerative, antihyperlipidemic, antidiabetic, anti-leishmaniasis, and antiviral activities . The methyl ester derivative is synthesized to enhance certain properties of hederagenin, such as its bioavailability and pharmacological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of hederagenin methyl ester typically involves the esterification of hederagenin. One common method is the reaction of hederagenin with methanol in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the carboxylic acid group to the methyl ester .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also being explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
Hederagenin methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, such as alkyl or acyl groups .
Scientific Research Applications
Hederagenin methyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of various derivatives with enhanced pharmacological activities.
Biology: The compound is studied for its effects on cellular processes, such as apoptosis and autophagy.
Medicine: this compound is being investigated for its potential as an antitumor, anti-inflammatory, and antiviral agent.
Industry: The compound is used in the development of new pharmaceuticals and nutraceuticals
Mechanism of Action
The mechanism of action of hederagenin methyl ester involves multiple molecular targets and pathways:
Antitumor Activity: The compound induces apoptosis and inhibits proliferation in cancer cells by targeting pathways such as STAT3, PI3K/AKT, and NF-κB.
Anti-inflammatory Activity: It suppresses the production and release of pro-inflammatory cytokines by regulating pathways like NF-κB and MAPK.
Antiviral Activity: This compound inhibits viral replication by targeting viral enzymes and host cell pathways.
Comparison with Similar Compounds
Hederagenin methyl ester is compared with other similar pentacyclic triterpenoids, such as:
- Betulinic Acid
- Boswellic Acid
- Glycyrrhetinic Acid
- Moronic Acid
- Oleanolic Acid
- Ursolic Acid
- Corosolic Acid
These compounds share a similar pentacyclic framework but differ in their functional groups and pharmacological activities. This compound is unique due to its specific modifications, which enhance its bioavailability and pharmacological properties .
Properties
CAS No. |
17736-04-8 |
---|---|
Molecular Formula |
C31H50O4 |
Molecular Weight |
486.7 g/mol |
IUPAC Name |
methyl (4aS,6aR,6aS,6bR,8aR,9R,10S,12aR,14bS)-10-hydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate |
InChI |
InChI=1S/C31H50O4/c1-26(2)14-16-31(25(34)35-7)17-15-29(5)20(21(31)18-26)8-9-23-27(3)12-11-24(33)28(4,19-32)22(27)10-13-30(23,29)6/h8,21-24,32-33H,9-19H2,1-7H3/t21-,22+,23+,24-,27-,28-,29+,30+,31-/m0/s1 |
InChI Key |
PLMKQQMDOMTZGG-HDUSDABTSA-N |
Isomeric SMILES |
C[C@]12CC[C@@H]([C@@]([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)OC)C)C)(C)CO)O |
Canonical SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)CO)O)C)C)C2C1)C)C(=O)OC)C |
Origin of Product |
United States |
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